molecular formula C10H5FO4 B1443769 7-Fluoro-2-oxo-2H-chromene-3-carboxylic acid CAS No. 1353870-09-3

7-Fluoro-2-oxo-2H-chromene-3-carboxylic acid

Cat. No. B1443769
M. Wt: 208.14 g/mol
InChI Key: SQXKJLLEPSNOPL-UHFFFAOYSA-N
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Description

“7-Fluoro-2-oxo-2H-chromene-3-carboxylic acid” is a chemical compound . It belongs to the class of organic compounds known as coumarins . These are compounds that contain a 1-benzopyran moiety with a ketone group at the C2 carbon atom (2-oxo-1-benzopyran) and a carboxylic acid group at the C3 carbon atom .


Synthesis Analysis

The synthesis of coumarin systems, including “7-Fluoro-2-oxo-2H-chromene-3-carboxylic acid”, has been a subject of interest for many organic and pharmaceutical chemists . Various methods have been developed, carried out in both classical and non-classical conditions, often under green conditions such as using green solvents and catalysts .


Molecular Structure Analysis

The molecular structure of “7-Fluoro-2-oxo-2H-chromene-3-carboxylic acid” is characterized by a 1-benzopyran moiety with a ketone group at the C2 carbon atom (2-oxo-1-benzopyran) and a carboxylic acid group at the C3 carbon atom .

Scientific Research Applications

Synthesis and Molecular Structure

  • Synthesis and Molecular Structure Analysis : 7-Fluoro-2-oxo-2H-chromene-3-carboxylic acid and its derivatives have been synthesized and structurally analyzed. For instance, Barili et al. (2001) described the synthesis and reactions of 6-chloro-7-fluoro-4-oxo-4H-chromene-3-carboxylic acid, providing insights into its molecular structure through NMR spectroscopy and X-ray crystallography (Barili, Valenti, Artali, Bombieri, & Da re, 2001).

Fluorescence Properties

  • Fluorescence Properties in Solid State : Derivatives of this compound, such as 7-hydroxy-3-methoxy-6-oxo-6H-benzo[c]chromene-8-carboxylic acid, have been found to exhibit excellent fluorescence in both ethanol solution and solid state. This was explored by Shi, Liang, and Zhang (2017), who synthesized various derivatives and characterized their fluorescence emission differences (Shi, Liang, & Zhang, 2017).

Synthesis of Pharmaceutical Ingredients

  • Role in Pharmaceutical Synthesis : This compound is a building block in synthesizing pharmaceutical ingredients. Rousselin et al. (2015) reported its use in synthesizing the active pharmaceutical ingredient dl-nebivolol, providing insights into the synthesis process and the molecular structure of its stereoisomers (Rousselin, Lauréano, & Clavel, 2015).

Fluorogenic Substrate for Enzyme Assays

  • Use as a Fluorogenic Substrate : Zhang et al. (2013) developed a fluorogenic substrate for metallo-β-lactamases, utilizing a derivative of this compound. This substrate showed promising fluorescence properties for use in enzyme activity assays (Zhang et al., 2013).

Synthesis from Natural Chiral Pool

  • Synthesis from Natural Sources : Yuan et al. (2007) described a novel synthetic route of (2S)‐6‐Fluoro‐4‐oxo‐3,4‐dihydro‐2H‐chromene‐2‐carboxylic acid from natural chiral pool D‐mannitol, highlighting the compound's potential for diverse applications in organic synthesis (Yuan, Qian, Hai, Chen, & Wu, 2007).

Synthesis of Antibacterial Agents

  • Antibacterial Agent Synthesis : Egawa et al. (1984) synthesized derivatives of 6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids, demonstrating their potent antibacterial activity. These derivatives were created using 7-Fluoro-2-oxo-2H-chromene-3-carboxylic acid or similar compounds as intermediates (Egawa et al., 1984).

Synthesis of Potential Anticancer Drugs

  • Anticancer Drug Intermediates : Zhang et al. (2019) established a rapid and efficient synthesis method for 7-chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1, 4-dihydro-1, 8-naphthyridine-3-carboxylic acid, an important intermediate for several anticancer drugs (Zhang, Duan, Xiong, Zhuang, & Tang, 2019).

Antiproliferative Potential

  • Antiproliferative Activity in Cancer Cell Lines : Fu et al. (2015) synthesized derivatives of 3-oxo-3H-benzo[f]chromene-2-carboxylic acid and evaluated their antiproliferative activities against human non-small cell lung cancer cell lines. Certain derivatives showed strong antiproliferative activity, indicating potential as antitumor agents (Fu et al., 2015).

Application in Molecular Probes

  • Use in Molecular Probing : Singh et al. (2008) synthesized a DNA-binding, coumarin-based, fluorescent hydroxyl radical indicator using a derivative of 7-Fluoro-2-oxo-2H-chromene-3-carboxylic acid. This compound was used to detect hydroxyl radicals produced by Na125I and gamma-rays in aqueous solution, indicating its potential as a molecular probe (Singh, Yang, Adelstein, & Kassis, 2008).

Future Directions

The future directions in the research of “7-Fluoro-2-oxo-2H-chromene-3-carboxylic acid” and similar compounds could involve the design of new optical materials such as organic fluoroionophores . Additionally, the development of more efficient synthesis methods, particularly under green conditions, could be a focus of future research .

properties

IUPAC Name

7-fluoro-2-oxochromene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5FO4/c11-6-2-1-5-3-7(9(12)13)10(14)15-8(5)4-6/h1-4H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQXKJLLEPSNOPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)OC(=O)C(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5FO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Fluoro-2-oxo-2H-chromene-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
NL Rani, T Prashanth, MA Sridhar… - … Crystals and Liquid …, 2015 - Taylor & Francis
… Hence, it was thought worthwhile to synthesize the compound 7-fluoro-2-oxo-2H-chromene-3-carboxylic acid ethyl ester. In the present work, we discuss synthesis, characterization, and …
Number of citations: 2 www.tandfonline.com
T Prashanth, BRV Avin, P Thirusangu… - Biomedicine & …, 2019 - Elsevier
… 12c: 7-Fluoro-2-oxo-2H-chromene-3-carboxylic acid N'-[2-(quinolin-8-yloxy)-acetyl]-hydrazide: Yield: 80%. mp 182–184 C. FT-IR (KBr, cm −1 ): 1630 (C double bond O), 1670 (C double …
Number of citations: 42 www.sciencedirect.com
HN Harishkumar, KM Mahadevan, HCK Kumar… - Organic …, 2011 - acgpubs.org
The influence of choline chloride/urea ionic liquid in solid phase on the Knoevenagel condensation is demonstrated. The active methylene compounds such as meldrum’s acid, …
Number of citations: 37 acgpubs.org
MD Naik, YD Bodke, V Kumar, R BC, SNPP No - pstorage-tf-iopjsd8797887.s3 …
All the amino acids except glycine methyl used in the synthesis were of L‐configuration. All the amino acids, coupling agents (EDC. HCl/HOBt), N-methyl morpholine and solvent used …

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